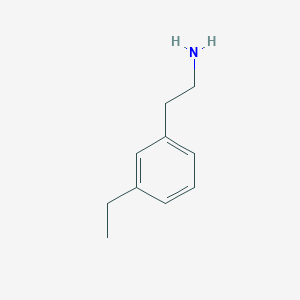
2-(3-Ethylphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethylphenyl)ethanamine is an organic compound belonging to the class of amines It consists of an ethyl group attached to the third position of a phenyl ring, which is further connected to an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethylphenyl)ethanamine can be achieved through several methods. One common approach involves the reaction of 3-ethylbenzyl chloride with ammonia or an amine under suitable conditions. Another method includes the reduction of 3-ethylphenylacetonitrile using hydrogen in the presence of a catalyst such as Raney nickel .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-ethylphenylacetonitrile. This process is carried out under high pressure and temperature conditions to ensure complete conversion and high yield .
化学反応の分析
Types of Reactions: 2-(3-Ethylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-ethylbenzaldehyde or 3-ethylbenzoic acid.
Reduction: Formation of 3-ethylphenylethylamine or ethylbenzene.
Substitution: Formation of various substituted ethanamines depending on the reagents used.
科学的研究の応用
2-(3-Ethylphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
作用機序
The mechanism of action of 2-(3-Ethylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
- 2-(2-Ethylphenyl)ethanamine
- 2-(4-Ethylphenyl)ethanamine
- 1-(3-Ethylphenyl)ethanamine
Comparison: 2-(3-Ethylphenyl)ethanamine is unique due to the position of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct interactions with biological targets .
特性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC名 |
2-(3-ethylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-2-9-4-3-5-10(8-9)6-7-11/h3-5,8H,2,6-7,11H2,1H3 |
InChIキー |
PXADRXFYOVHBED-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B12439410.png)
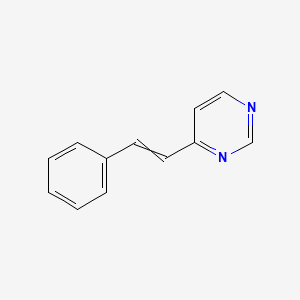
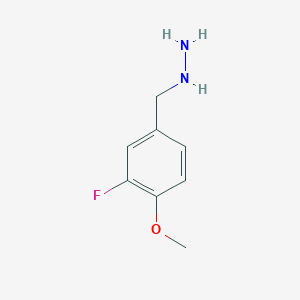
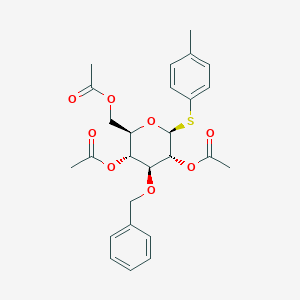
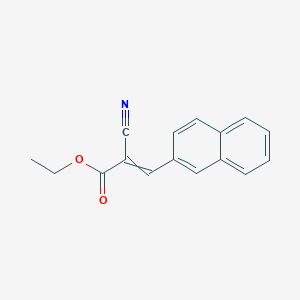
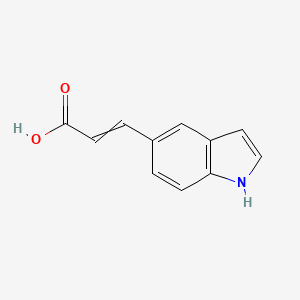
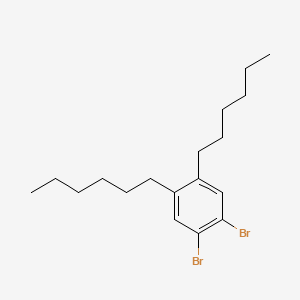
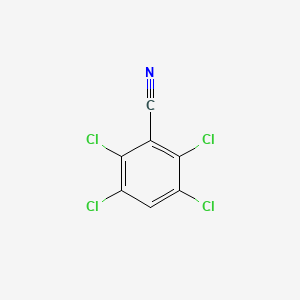

![4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate](/img/structure/B12439463.png)
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12439465.png)
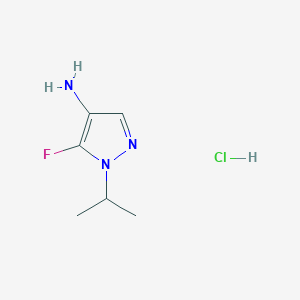
![3-[4-cyano-3-(3-{[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino}-2-hydroxypropoxy)phenyl]propanoic acid](/img/structure/B12439483.png)
![6-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B12439491.png)
